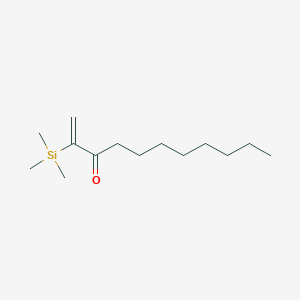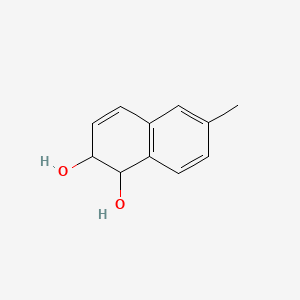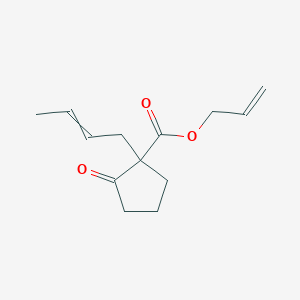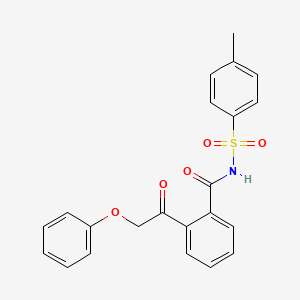![molecular formula C17H12F6O B14403578 1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene CAS No. 86767-11-5](/img/structure/B14403578.png)
1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and two trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored for its mild reaction conditions and high efficiency in forming carbon-carbon bonds. The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s structure.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines).
Major Products Formed:
Oxidation: Formation of phenols or quinones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s methoxyphenyl and trifluoromethyl groups can influence its binding affinity and selectivity towards enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- 1-Ethyl-4-((4-methoxyphenyl)ethynyl)benzene
- 1-Methoxy-4-[2-(4-methoxyphenyl)ethenyl]benzene
- Benzene, 1-ethynyl-4-methoxy-
Comparison: 1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene is unique due to the presence of two trifluoromethyl groups, which can enhance its chemical stability and biological activity compared to similar compounds. The trifluoromethyl groups also contribute to the compound’s lipophilicity, potentially affecting its solubility and bioavailability .
Propiedades
Número CAS |
86767-11-5 |
|---|---|
Fórmula molecular |
C17H12F6O |
Peso molecular |
346.27 g/mol |
Nombre IUPAC |
1-[1-(4-methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C17H12F6O/c1-10(11-3-5-15(24-2)6-4-11)12-7-13(16(18,19)20)9-14(8-12)17(21,22)23/h3-9H,1H2,2H3 |
Clave InChI |
FFQFSECMAMOSOX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)




![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)

![Methyl 3-[(benzyloxy)amino]-2-methylpropanoate](/img/structure/B14403550.png)
![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)
![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)

![N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B14403586.png)

